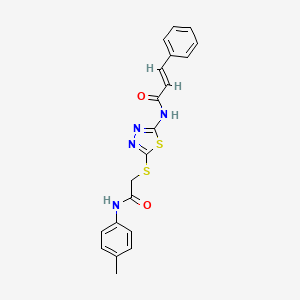

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

描述

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a synthetic 1,3,4-thiadiazole derivative characterized by a cinnamamide moiety linked to the thiadiazole core via a sulfur-containing spacer. The structure features a p-tolylamino group attached to a ketone-functionalized ethylthio chain, which may enhance its interaction with biological targets through hydrogen bonding and hydrophobic interactions.

属性

IUPAC Name |

(E)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-14-7-10-16(11-8-14)21-18(26)13-27-20-24-23-19(28-20)22-17(25)12-9-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26)(H,22,23,25)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCJLOZTYUMELX-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of p-toluidine with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with cinnamoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

化学反应分析

Types of Reactions

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学研究应用

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that compounds containing thiadiazole rings often exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties.

- Anticancer Activity : Studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide has been investigated for its effects on specific cancer lines, revealing promising results in inhibiting tumor growth.

- Antimicrobial Properties : The compound's structure suggests potential efficacy against various pathogens. Thiadiazole derivatives have been reported to exhibit antibacterial and antifungal activities, making them candidates for further exploration in the development of new antimicrobial agents.

Material Science

The stability and reactivity of this compound make it suitable for applications in material science.

- Polymer Chemistry : The incorporation of thiadiazole moieties into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research into the synthesis of polymer composites featuring this compound is ongoing.

Case Study 1: Anticancer Mechanism Exploration

A study published in a peer-reviewed journal examined the anticancer properties of this compound against human breast cancer cells. The researchers found that the compound induced apoptosis through the activation of caspase pathways and inhibited cell migration by downregulating matrix metalloproteinases (MMPs). The study concluded that this compound could serve as a lead structure for developing more effective breast cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Comparative Analysis Table

| Compound | Structural Features | Biological Activity | Application Area |

|---|---|---|---|

| This compound | Thiadiazole ring, amide group | Anticancer, antimicrobial | Medicinal chemistry |

| 2-nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Nitro group addition | Enhanced reactivity | Medicinal chemistry |

| N-(5-(thio)-1,3,4-thiadiazol derivatives | Various substitutions | Diverse biological activities | Material science |

作用机制

The mechanism of action of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

相似化合物的比较

Substituent Variations and Physicochemical Properties

The physicochemical properties and substituent effects of similar 1,3,4-thiadiazole derivatives are summarized below:

Key Observations :

- Aromatic vs.

- Thermal Stability: Chlorinated derivatives (e.g., 5e, 5j) exhibit higher melting points (~130–140°C), suggesting improved crystallinity and stability compared to non-halogenated analogs .

- Biological Activity: Compound 4y (), which shares the p-tolylamino group, demonstrates potent cytotoxicity (IC50 < 0.1 mM), implying that the target compound may exhibit similar or enhanced activity due to its larger cinnamamide moiety .

生物活性

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structural Characteristics

The compound features a thiadiazole ring and an amide functional group , which are significant for its biological properties. The presence of the thiadiazole moiety is known to enhance the stability and reactivity of the compound, making it suitable for various biological applications. The molecular formula for this compound is with a molecular weight of 358.43 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes or modulate receptor activities, affecting various cellular pathways. The compound's mechanism may involve:

- Inhibition of Enzymatic Activity : By binding to active sites of enzymes, it can disrupt metabolic processes.

- Modulation of Receptor Activity : This can lead to alterations in signaling pathways that are crucial for cell proliferation and survival.

Biological Activity and Cytotoxicity

Research into the cytotoxic effects of this compound has shown promising results against various cancer cell lines. For instance, one study evaluated its antiproliferative activity against the HepG2 liver cancer cell line using the MTT assay. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to known chemotherapeutic agents .

Table 1: Cytotoxic Activity Against HepG2 Cell Line

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| This compound | 15.0 | |

| Staurosporine | 5.59 | |

| Compound 6 (related derivative) | 4.23 |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of thiadiazole derivatives similar to this compound:

-

Antiproliferative Effects : In vitro studies demonstrated that compounds with similar structural features inhibited cell proliferation significantly in various cancer cell lines.

- A derivative with a similar thiadiazole structure showed an IC50 value of 15 µM against HepG2 cells, indicating strong cytotoxic potential.

- Apoptotic Pathways : Research indicated that this compound could induce apoptosis in cancer cells through pathways involving p53 and Bax proteins while downregulating Bcl2 levels. This suggests a mechanism where the intrinsic apoptotic pathway is activated .

- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins at the molecular level, suggesting potential inhibitory effects on key enzymes involved in tumor growth and progression.

常见问题

What are the standard synthetic routes for N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide, and what key steps optimize yield and purity?

Basic Research Question

The synthesis typically involves:

Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

Acylation : Introduction of the cinnamamide group via coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF.

Thioether linkage : Reaction of 2-oxo-2-(p-tolylamino)ethyl mercaptan with the thiadiazole core using NaH as a base in THF .

Key Optimization Factors :

- Catalysts : Sodium hydride (NaH) for nucleophilic substitutions.

- Solvents : Polar aprotic solvents (DMF, acetonitrile) for improved solubility.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

Core characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons in the p-tolylamino (δ 6.8–7.2 ppm) and cinnamamide (δ 6.5–7.8 ppm) groups.

- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 452.08) .

How are preliminary biological activities (e.g., antimicrobial, anticancer) screened for this compound?

Basic Research Question

Standard assays include:

- Antimicrobial Screening :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Anticancer Activity :

- Controls : Compare with reference drugs (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) .

What strategies address low yields during the synthesis of thiadiazole derivatives like this compound?

Advanced Research Question

Common challenges and solutions:

- Sensitive Functional Groups : Protect amine groups (p-tolylamino) with Boc before acylation to prevent side reactions .

- Reaction Temperature : Optimize to 60–80°C for thioether bond formation; higher temperatures degrade the thiadiazole ring .

- Catalyst Screening : Test alternatives to NaH (e.g., DBU) for improved selectivity in nucleophilic substitutions .

How can structural modifications enhance the compound’s biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) approaches:

- Substituent Variation :

- Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole to assess impact on enzymatic inhibition .

How should researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question

Conflicting data may arise from:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration in MTT assays) .

- Structural Analogs : Compare activities of derivatives (e.g., N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide) to isolate substituent effects .

- Statistical Validation : Use ANOVA to confirm significance of IC₅₀ differences between studies .

What methodologies elucidate the compound’s mechanism of action in anticancer pathways?

Advanced Research Question

Mechanistic studies involve:

- Molecular Docking : Predict binding to targets like EGFR or tubulin using AutoDock Vina .

- Enzyme Assays : Measure inhibition of topoisomerase II or HDACs via fluorometric kits .

- Gene Expression Analysis : qPCR or RNA-seq to identify apoptosis-related genes (e.g., BAX, BCL-2) upregulated in treated cells .

How can computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

In silico tools include:

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .

- QSAR Modeling : Corrogate substituent electronegativity with antimicrobial activity using partial least squares regression .

- Molecular Dynamics (MD) : Simulate binding stability to protein targets over 100 ns trajectories .

What protocols ensure compound stability during long-term storage?

Advanced Research Question

Stability guidelines:

- Storage Conditions : -20°C in amber vials under argon to prevent oxidation .

- Stability Assays : Monitor degradation via HPLC every 6 months; >90% purity after 2 years indicates suitability .

How is in vivo toxicity evaluated for this compound?

Advanced Research Question

Toxicity assessment involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。